molecular formula C18H13NO3S B2506799 2-[(naphthalen-1-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

2-[(naphthalen-1-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2506799
M. Wt: 323.4 g/mol
InChI Key: LOBPVRSJGPRVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(naphthalen-1-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a useful research compound. Its molecular formula is C18H13NO3S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Naphthalene derivatives, including compounds structurally related to 2-(Naphthalen-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one, are frequently synthesized and characterized to explore their chemical properties and potential applications. For instance, novel heterocyclic ligands and their metal complexes have been prepared and characterized, demonstrating varied activities such as antibacterial properties (Ekennia et al., 2018). Similarly, naphthalene derivatives have been evaluated for their anticancer properties, showing promising results in specific cancer cell lines (Salahuddin et al., 2014).

Catalysis and Organic Reactions

Naphthalene derivatives serve as key intermediates or catalysts in various organic reactions. For example, benzotriazole-assisted aromatic ring annulation has been employed for efficient syntheses of polysubstituted naphthalenes, showcasing the versatility of naphthalene-based compounds in facilitating complex organic transformations (Katritzky et al., 1997).

Biological and Pharmaceutical Applications

Naphthalene derivatives exhibit significant biological activities, including antimicrobial and antiproliferative effects. A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety highlighted their antimicrobial and anti-proliferative activities, with certain compounds showing notable inhibitory effects against specific cancer cells (Mansour et al., 2020). Moreover, naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes have been synthesized and shown high antimicrobial activities against various bacteria and fungi (Gök et al., 2015).

Material Science

In the realm of materials science, naphthalene derivatives are utilized in the development of novel materials with unique properties. For instance, low band gap donor-acceptor-donor compounds containing carbazole and naphthalene diimide units have been synthesized, demonstrating their potential in applications such as organic electronics due to their favorable redox properties and electrochromic behavior (Rybakiewicz et al., 2020).

Analytical Chemistry

Naphthalene derivatives also find applications in analytical chemistry as chemosensors and probes. For example, high-sensitivity naphthalene-based two-photon fluorescent probes have been developed for bioimaging of H2S in living cells, showcasing the utility of naphthalene derivatives in advanced imaging techniques (Mao et al., 2013).

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18-16-10-3-4-11-17(16)23(21,22)19(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPVRSJGPRVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.